

In-Depth Technical Guide: 1H-Pyrrole-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Pyrrole-2,3-dicarboxylic acid**

Cat. No.: **B072545**

[Get Quote](#)

CAS Number: 1125-32-2

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-Pyrrole-2,3-dicarboxylic acid**, a key heterocyclic organic compound. This document consolidates its chemical and physical properties, safety and handling information, and explores its synthesis and potential biological significance.

Chemical and Physical Properties

1H-Pyrrole-2,3-dicarboxylic acid is a solid, naturally occurring compound that serves as a building block in the synthesis of melanin.^[1] It possesses the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g/mol .^[1]

Property	Value	Source
CAS Number	1125-32-2	-
Molecular Formula	C ₆ H ₅ NO ₄	[1]
Molecular Weight	155.11 g/mol	[1]
Melting Point	225 °C (decomposes)	
Physical Form	Solid	
Purity	Min. 95%	[1]
Storage Temperature	2-8°C	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1H-Pyrrole-2,3-dicarboxylic acid** is not readily available in the reviewed literature, general methods for the synthesis of pyrrole carboxylic acid derivatives have been described. These include a one-step continuous flow synthesis for pyrrole-3-carboxylic acid derivatives and a five-step route for N-substituted pyrrole-2,5-dicarboxylic acids.^{[2][3]} The synthesis of related pyrrole-2,3-diones has been achieved through the cyclocondensation of 4-aryl-5-arylfuran-2,3-diones with N,N-disubstituted ureas.^[4]

A general workflow for the synthesis of pyrrole dicarboxylic acids can be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of pyrrole dicarboxylic acids.

Spectroscopic Data

Detailed spectroscopic data for **1H-Pyrrole-2,3-dicarboxylic acid** is limited in the public domain. However, data for closely related compounds can provide valuable reference points. For instance, the infrared (IR) spectrum of a pyrrole-2,3-dione derivative shows characteristic carbonyl (C=O) stretching vibrations.^[4] Mass spectrometry and Nuclear Magnetic Resonance (NMR) data for various pyrrole carboxylic acid derivatives are available in public databases, though specific spectra for the 2,3-dicarboxylic acid isomer are not consistently reported.

Biological Activity and Potential Applications

1H-Pyrrole-2,3-dicarboxylic acid is recognized as a degradation product of melanin.^[5] Preliminary information suggests that it may act as a tyrosinase inhibitor and exhibit cytotoxic properties at high concentrations.^[1] However, detailed studies quantifying these effects, such as IC₅₀ values for tyrosinase inhibition or specific cytotoxicity data against various cell lines, are not extensively documented for the 2,3-isomer.

It is important to distinguish this compound from its isomer, 1H-pyrrole-2,5-dicarboxylic acid, which has been identified as a quorum-sensing inhibitor and acts as an antibiotic accelerator against *Pseudomonas aeruginosa*.^{[6][7]} The biological role of the 2,3-isomer remains an area requiring further investigation.

The potential for tyrosinase inhibition by carboxylic acids is a subject of ongoing research, suggesting a plausible mechanism of action for **1H-pyrrole-2,3-dicarboxylic acid** that warrants deeper exploration.

Caption: Proposed role of **1H-Pyrrole-2,3-dicarboxylic acid** in melanin metabolism.

Safety and Handling

For safe handling of **1H-Pyrrole-2,3-dicarboxylic acid**, it is recommended to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area.

Hazard Statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Store the compound in a dry, well-ventilated place with the container tightly sealed.

Conclusion

1H-Pyrrole-2,3-dicarboxylic acid is a compound of interest due to its connection to melanin metabolism and its potential as a tyrosinase inhibitor. While its chemical and physical properties are reasonably well-documented, further research is needed to establish detailed synthesis protocols and to fully elucidate its biological activities and potential applications in drug development and other scientific fields. The information presented in this guide serves as a foundational resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrrole-2,3-dicarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. syrris.com [syrris.com]
- 4. acgpubs.org [acgpubs.org]
- 5. PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [In-Depth Technical Guide: 1H-Pyrrole-2,3-dicarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072545#1h-pyrrole-2-3-dicarboxylic-acid-cas-number-1125-32-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com